molecular formula C₂₄H₂₄N₄O₆ B1140125 [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 40789-35-3

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B1140125
CAS No.: 40789-35-3
M. Wt: 464.47
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with the molecular formula C₂₄H₂₄N₄O₆ and a molecular weight of 464.47.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, including the formation of the oxolan ring and the attachment of the triazinyl and benzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential antiviral and antimicrobial activities. Studies have demonstrated its inhibitory effects on the replication of ortho- and paramyxoviruses, as well as its antimicrobial properties against various bacterial strains.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including antiviral and antimicrobial treatments.

Industry

Industrially, compounds related to this compound are studied for their use as herbicides, demonstrating selective herbicidal properties in crops.

Mechanism of Action

The mechanism of action of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes or proteins. Similarly, its antimicrobial effects are due to its interaction with bacterial cell walls or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Triflusulfuron-methyl: A structurally related compound used as a herbicide.

    Imidazo[1,5-a]-1,3,5-triazine derivatives: Compounds with similar triazine structures that exhibit antiviral activities.

    1,2,4-Triazine derivatives: Compounds with modifications in the triazine structure, known for their antimicrobial properties.

Uniqueness

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate stands out due to its unique combination of functional groups and stereochemistry, which contribute to its diverse range of applications in research and industry.

Properties

IUPAC Name

[(2R,3R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRGHFUGJXDEX-LEAGNCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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